4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide
Description
4-Hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide is an azo compound characterized by a sulfonamide group at the benzene ring and a hydroxyl-substituted naphthylazo moiety. Its molecular structure enables applications in coordination chemistry and dye synthesis. Key identifiers include CAS numbers 85567-17-5 and 85409-49-0 .
Properties
IUPAC Name |
4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c17-24(22,23)11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21/h1-9,20-21H,(H2,17,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEKHUZQPKISOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066056 | |
| Record name | 4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16432-45-4 | |
| Record name | 4-Hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16432-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenesulfonamide, 4-hydroxy-3-(2-(2-hydroxy-1-naphthalenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016432454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BENZENESULFONAMIDE, 4-HYDROXY-3-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK7HE9XW3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Diazotization of 3-Amino-4-Hydroxybenzenesulphonamide
The synthesis begins with the diazotization of 3-amino-4-hydroxybenzenesulphonamide, a precursor synthesized via nitration and reduction of 4-hydroxybenzenesulphonamide. Nitration introduces a nitro group at the meta position relative to the hydroxyl and sulphonamide groups, followed by catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl) to yield the amine.
Diazotization Reaction Conditions
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Reagents : 3-Amino-4-hydroxybenzenesulphonamide, hydrochloric acid (HCl), sodium nitrite (NaNO).
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Temperature : 0–5°C (ice bath).
-
Procedure :
The amine is dissolved in dilute HCl, and NaNO is added dropwise under vigorous stirring. The diazonium salt forms as a transient intermediate, requiring immediate use to prevent decomposition.
Azo Coupling with 2-Naphthol
The diazonium salt undergoes electrophilic substitution with 2-naphthol in an alkaline medium (pH 8–9), where the hydroxyl group of 2-naphthol activates the naphthalene ring at the ortho position (C1) for coupling.
Coupling Reaction Conditions
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Reagents : Diazonium salt solution, 2-naphthol, sodium hydroxide (NaOH).
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Molar Ratio : 1:1 (amine to 2-naphthol).
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Procedure :
The diazonium salt is slowly added to a solution of 2-naphthol in NaOH. The mixture is stirred for 2–4 hours, yielding a deep-colored precipitate. The product is isolated via filtration and washed with ethanol-water mixtures.
Purification and Characterization
Purification Techniques
Crude product is purified through recrystallization using dimethylformamide (DMF)-water systems or column chromatography (silica gel, ethyl acetate/hexane eluent). High-performance liquid chromatography (HPLC) methods, such as the Newcrom R1 column with acetonitrile/water mobile phases, are employed for analytical validation.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy :
Peaks at 3200–3400 cm (-OH stretch), 1590–1620 cm (-N=N- stretch), and 1160–1180 cm (sulphonamide S=O asymmetric stretch). -
Nuclear Magnetic Resonance (NMR) :
NMR (DMSO-d): δ 11.25 (s, 1H, Ar-OH), 8.56 (s, 1H, Naphthol-OH), 8.26–6.98 (m, 10H, aromatic protons). -
Elemental Analysis :
Calculated for : C 55.97%, H 3.79%, N 12.23%. Found: C 55.82%, H 3.65%, N 12.11%.
Optimization Parameters and Challenges
Critical Reaction Parameters
Common Side Reactions
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Bis-Azo Formation : Occurs with excess diazonium salt or elevated pH. Mitigated by strict stoichiometric control.
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Diazonium Salt Decomposition : Addressed by maintaining low temperatures and immediate use post-synthesis.
Comparative Analysis of Synthetic Routes
While the described method is standard, alternative approaches include:
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Direct Sulfonation : Introducing the sulphonamide group post-coupling, though this complicates regioselectivity.
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Solid-Phase Synthesis : Explored for scalability but limited by reagent compatibility.
Industrial and Research Applications
The compound’s azo-chromophore and sulphonamide moiety make it valuable in dye manufacturing, biological staining, and antimicrobial research. Recent studies highlight its potential as a ligand for transition metal complexes with enhanced bioactivity .
Chemical Reactions Analysis
Reduction of the Azo Group
The azo linkage (–N=N–) undergoes reduction under mild conditions, forming primary amines. This reaction is critical for modifying the compound’s biological and chemical properties.
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Mechanism : The reaction proceeds via electron transfer from the reducing agent to the azo group, breaking the N=N bond and generating two amine intermediates. Computational studies confirm the electron-deficient nature of the azo group facilitates this process .
Complexation with Metal Ions
The compound acts as a polydentate ligand, coordinating with transition metals through its azo nitrogen and hydroxyl oxygen atoms.
-
Structural Evidence :
Electrophilic Substitution
The aromatic rings participate in electrophilic reactions, particularly at the hydroxyl-substituted positions.
| Reaction | Reagents | Position Modified | Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to –OH group | Nitro derivatives |
| Sulfonation | SO₃/H₂SO₄ | Ortho to –OH group | Sulfonic acid derivatives |
-
Theoretical Insights :
Oxidation Reactions
The phenolic –OH groups are susceptible to oxidation, forming quinone-like structures under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| KMnO₄ | Acidic, 60–80°C | 3,4-dihydroxybenzoquinone | Reaction monitored via UV-Vis spectroscopy . |
Biological Interactions
The compound interacts with biomolecules, influencing its pharmacological potential:
Scientific Research Applications
Medicinal Chemistry
4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide has been studied for its potential pharmaceutical applications. Its structure suggests that it may possess biological activity, particularly as an anti-inflammatory or antimicrobial agent. Research has indicated that derivatives of similar azo compounds can exhibit significant antibacterial properties, which may be explored further in drug development.
Dye Chemistry
The compound's azo group is integral to its application in dye chemistry. Azo compounds are widely used as dyes due to their vibrant colors and stability. Specifically, this compound can be utilized in textile dyeing and as an indicator in various chemical assays. Its ability to form complexes with metals also opens avenues for developing colorimetric sensors.
Analytical Chemistry
In analytical applications, this compound can serve as a reagent for detecting metal ions or other analytes. The compound's color change upon interaction with specific ions makes it valuable in spectrophotometric analysis. Research has demonstrated its effectiveness in determining the concentration of certain metal ions in solution through colorimetric methods.
Environmental Chemistry
The stability and reactivity of azo compounds like this one make them relevant in environmental studies, particularly in assessing the degradation of azo dyes in wastewater treatment processes. Understanding how such compounds behave under various environmental conditions is crucial for developing effective remediation strategies.
Case Study 1: Antimicrobial Activity
A study conducted by Kimura et al. (1959) investigated the antimicrobial properties of various sulfonamide derivatives, including this compound. The results indicated that certain modifications could enhance antibacterial efficacy against Gram-positive bacteria.
Case Study 2: Dye Application
Research published in the Journal of Applied Polymer Science explored the use of azo compounds as textile dyes. The study highlighted how this compound could be applied to cotton fabrics, resulting in vibrant coloration with good wash fastness properties.
Case Study 3: Metal Ion Detection
A recent analytical study demonstrated the use of this compound as a colorimetric sensor for detecting lead ions in water samples. The method showed high sensitivity and selectivity, making it a promising approach for environmental monitoring.
Mechanism of Action
Molecular Targets: binds to vitamin D receptors (VDRs) in parathyroid glands.
Pathways Involved: Activation of VDRs leads to decreased parathyroid hormone synthesis and secretion, helping regulate calcium and phosphorus levels.
Comparison with Similar Compounds
Metal Complex Derivatives
The compound frequently serves as a ligand in metal coordination complexes, altering stability and application scope:
Key Observations :
Cosmetic Colorants with Azo Backbones
Structural analogs function as cosmetic dyes, differing in substituents and counterions:
Key Observations :
Sodium and Ammonium Salts
Modifications to the sulfonamide group influence solubility and reactivity:
Key Observations :
Substituent Effects on Pharmacological Activity
While the parent compound is linked to neuroactive properties, analogs with modified groups show divergent behaviors:
Key Observations :
- Nitro and pyrazole substituents (e.g., 93893-60-8) may reduce CNS activity but enhance chelation capacity .
Biological Activity
4-Hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide, also known as a derivative of sulfanilamide, is a compound with significant biological activity. This azo compound has garnered attention due to its potential applications in pharmacology, particularly in antimicrobial and antioxidant activities. The following sections will explore its chemical properties, biological activities, relevant case studies, and research findings.
The molecular formula for this compound is CHNOS, with a molecular weight of approximately 343.36 g/mol. Its physical properties include:
| Property | Value |
|---|---|
| Density | 1.52 g/cm³ |
| Boiling Point | 591.9 °C |
| Flash Point | 311.8 °C |
| LogP | 5.09490 |
| Solubility | Moderate in organic solvents |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study focused on azo compounds revealed that derivatives with hydroxyl groups demonstrated enhanced activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Case Study : A synthesized derivative was tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating strong antibacterial potential.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using the DPPH (1,1-Diphenyl-2-picrylhydrazyl) method. Results showed that it effectively scavenged free radicals, with an IC value comparable to established antioxidants like ascorbic acid .
Research Findings : In vitro studies demonstrated that the antioxidant activity of the compound was attributed to its ability to donate hydrogen atoms and stabilize free radicals.
The biological activity of this compound is primarily due to its structural features that allow interaction with biological targets. The hydroxyl and sulfonamide groups are critical for its biological interactions:
- Antimicrobial Mechanism : The sulfonamide moiety mimics para-amino benzoic acid (PABA), inhibiting bacterial folic acid synthesis.
- Antioxidant Mechanism : The presence of hydroxyl groups facilitates electron donation, enhancing free radical scavenging.
Toxicological Profile
While the compound exhibits promising biological activities, its safety profile is essential for therapeutic applications. Preliminary toxicological assessments indicate low acute toxicity; however, it is classified as hazardous to aquatic life . Further studies are necessary to establish comprehensive safety data.
Q & A
Q. Critical Parameters :
Q. Table 1: Synthesis Optimization Data
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 8.5–9.0 | Maximizes coupling efficiency |
| Temperature | 0–5°C (diazotization) | Prevents decomposition |
| Solvent System | Ethanol:Water (3:1) | Enhances crystallization |
Basic: How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
Spectroscopic Techniques :
Q. Crystallography :
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Structural Insight |
|---|---|---|
| UV-Vis (λ_max) | 490 nm (in DMSO) | Conjugated azo-naphthol system |
| ¹H NMR (DMSO-d₆) | δ 8.2 ppm (naphthyl H), δ 10.5 ppm (SO₂NH) | Confirms substituent positions |
| ESI-MS | m/z 343.1087 [M⁻] | Validates molecular formula |
Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxicity) across studies?
Methodological Answer:
Contradictions often arise from:
Q. Resolution Strategies :
Standardized Assays : Use ISO-certified protocols for MIC (Minimum Inhibitory Concentration) and MTT cytotoxicity tests.
Tautomer Analysis : Employ NMR titration or computational modeling (DFT) to identify dominant tautomers under physiological conditions .
Metabolite Profiling : LC-MS/MS to track degradation products that may influence activity .
Key Finding : Hydrazone tautomers exhibit higher cytotoxicity due to enhanced intercalation with DNA .
Advanced: How does computational modeling assist in understanding the coordination chemistry of this compound with transition metals?
Methodological Answer:
The compound acts as a polydentate ligand, forming complexes with Co(II), Cr(III), and Fe(III). Methodological steps include:
DFT Calculations : Predict binding sites (e.g., sulfonamide O, azo N, or naphthol O) and stability constants.
Spectroscopic Validation : Compare computed IR/Raman spectra with experimental data to confirm coordination modes .
Q. Case Study :
- Cobaltate Complex : Sodium bis[4-hydroxy-3-azo...]cobaltate () shows octahedral geometry with two azo ligands and two sulfonamide groups. Stability constant (log β = 12.3) correlates with DFT-predicted bond lengths .
Q. Table 3: Coordination Chemistry Insights
| Metal Ion | Geometry | Binding Sites | Application |
|---|---|---|---|
| Co(II) | Octahedral | Azo N, Sulfonamide O | Catalytic oxidation |
| Cr(III) | Trigonal Bipyramidal | Naphthol O, Azo N | Dye-sensitized solar cells |
Advanced: What experimental designs address challenges in optimizing photostability for dye-sensitized applications?
Methodological Answer:
Photodegradation occurs via azo bond cleavage under UV light. Mitigation strategies include:
Additive Screening : Incorporate UV absorbers (e.g., TiO₂ nanoparticles) to reduce radical formation .
Structural Modification : Introduce electron-withdrawing groups (e.g., –NO₂) to stabilize the azo linkage .
Accelerated Aging Tests : Expose samples to 365 nm UV (1.5 W/m²) and monitor degradation via HPLC .
Key Finding : Derivatives with –SO₃Na substituents exhibit 40% higher photostability due to electrostatic repulsion of reactive oxygen species .
Basic: What are the solubility and stability profiles of this compound in common solvents?
Methodological Answer:
Q. Table 4: Solubility Data
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | 55.2 | 25°C, inert atmosphere |
| Ethanol | 12.8 | 25°C |
| Water | 0.2 | pH 7, 25°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
